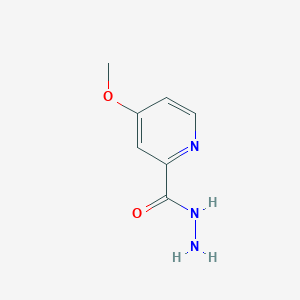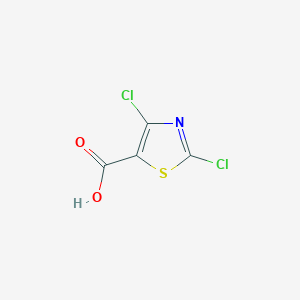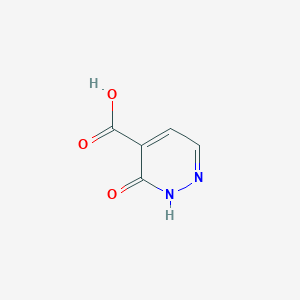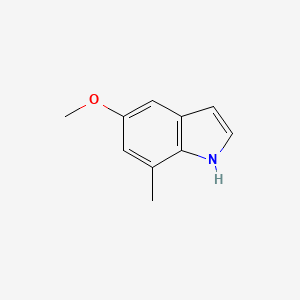
4-Methoxypicolinohydrazide
Vue d'ensemble
Description
4-Methoxypicolinohydrazide is a chemical compound with the CAS number 187973-18-81. However, there is limited information available about this specific compound.
Synthesis Analysis
While there is no direct information available on the synthesis of 4-Methoxypicolinohydrazide, there are general methods for the synthesis of similar compounds. For instance, hydrazonamide or hydrazide can be condensed with 5-nitro-2-furaldehyde or 5-nitro-2-thiophenecarboxaldehyde to synthesize novel methyl 4-phenylpicolinoimidate derivatives of hydrazone2. However, the exact synthesis process for 4-Methoxypicolinohydrazide might differ3.
Molecular Structure Analysis
The molecular structure of 4-Methoxypicolinohydrazide is not directly available. However, similar compounds, such as 4- (4-methoxyphenethyl)-5- (p-tolyl)-2,4-dihydro-3H-1,2,4-triazol-3-one (C18H19N3O2), have been characterized by single crystal X-ray diffraction4.
Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving 4-Methoxypicolinohydrazide. However, the study of chemical reactions has been accelerated by the development of novel machine learning architectures based on the deep learning paradigm5.
Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Methoxypicolinohydrazide are not directly available. However, physical properties are characteristics that scientists can measure without changing the composition of the sample under study, such as mass, color, and volume7.
Applications De Recherche Scientifique
Application 1: Optical Applications
- Specific Scientific Field : Materials Science, specifically in the area of organic nonlinear optic (NLO) materials .
- Summary of the Application : “4-methoxy-2-nitroaniline” is used in the growth and characterization of organic single crystals for optical applications . These materials have potential applications in holographic imaging, integrated optics, frequency conversion, frequency mixing, optical data storage, optical communication, and photonic-integrated circuitry .
- Methods of Application or Experimental Procedures : The organic aromatic “4-methoxy-2-nitroaniline” single crystal was grown by the slow evaporation method . The single crystal X-ray diffraction (XRD) and powder XRD analyses were used to identify the various functional groups present in the grown crystal . The optical properties of the grown single crystal were analyzed by UV–Vis-NIR studies, and the optical parameters were calculated . The photoluminescence analysis reveals that the high-intensity emission peak was observed around 599 nm .
- Results or Outcomes : The thermal (TG/DTA) analyses were used to investigate the melting and decomposition points of the grown “4-methoxy-2-nitroaniline” single crystal . The Coats-Redfern and Horowitz-Metzger methods were used to calculate the kinetic and thermodynamic parameters like the activation energy (E), frequency factor (Z), enthalpy (ΔH*), entropy (ΔS*), and Gibbs free energy (ΔG*) . The Agilent LCR meter was used to analyze dielectric properties at various temperatures ranging from 40 to 120 °C and frequencies ranging from 100 Hz to 1 MHz . The nonlinear optical properties of “4-methoxy-2-nitroaniline” were measured using the Z-scan technique, with 532 nm diode pumped continuous wave (CW) Nd:YAG laser .
Application 2: Synthesis of Dyes and Pigments
- Specific Scientific Field : Organic Chemistry, specifically in the area of dye and pigment synthesis .
- Summary of the Application : “4-methoxy-2-nitroaniline” is an aniline compound used in the synthesis of dyes and pigments . It has also been shown to act as a molluscicidal agent and has been used in hemolytic anemia studies .
- Methods of Application or Experimental Procedures : “4-methoxy-2-nitroaniline” is used as an intermediate for the synthesis of dyes, pigments, and other chemical compounds . The specific methods of application or experimental procedures can vary depending on the specific dye or pigment being synthesized.
- Results or Outcomes : The outcomes of these syntheses are various dyes and pigments that can be used in a variety of applications, including textiles, paints, and inks .
Application 3: Textile Industry
- Specific Scientific Field : Textile Industry .
- Summary of the Application : “4-methoxy-2-nitroaniline” is used in dyeing processes in the textile industry . It is also used as a chromogenic agent in printing processes .
- Methods of Application or Experimental Procedures : “4-methoxy-2-nitroaniline” is used as an intermediate in the synthesis of azo dyes and Pigment Yellow 74 . These are high production volume chemicals which have applications in yellow tattoo inks, emulsion paints, toy enamels, printing inks, and traffic paints .
- Results or Outcomes : The outcomes of these processes are various textiles, inks, and paints that have been dyed or printed with the synthesized pigments .
Application 4: Molluscicidal Agent
- Specific Scientific Field : Pest Control .
- Summary of the Application : “4-methoxy-2-nitroaniline” has been shown to act as a molluscicidal agent . This means it can be used to control or eliminate mollusks, such as snails and slugs, which can be pests in certain environments .
- Methods of Application or Experimental Procedures : The specific methods of application can vary depending on the specific pest control scenario. Typically, the compound would be applied to areas where mollusks are a problem .
- Results or Outcomes : The outcomes of these applications are the control or elimination of mollusk pests .
Application 5: Hemolytic Anemia Studies
- Specific Scientific Field : Medical Research .
- Summary of the Application : “4-methoxy-2-nitroaniline” has been used in studies related to hemolytic anemia . Hemolytic anemia is a condition in which red blood cells are destroyed and removed from the bloodstream before their normal lifespan is over .
- Methods of Application or Experimental Procedures : The specific methods of application can vary depending on the specific research scenario. Typically, the compound would be used in laboratory experiments involving blood samples .
- Results or Outcomes : The outcomes of these studies can contribute to our understanding of hemolytic anemia and potential treatments .
Application 6: Insulation for Wires and Cables
- Specific Scientific Field : Electrical Engineering .
- Summary of the Application : “4-methoxy-2-nitroaniline” can be used in applications, including insulation for wires and cables .
- Methods of Application or Experimental Procedures : The compound would be used in the manufacturing process of wires and cables, providing an insulating layer .
- Results or Outcomes : The outcomes of these applications are wires and cables with improved insulation properties .
Safety And Hazards
The safety data sheet for 4-Methoxypicolinohydrazide is not directly available. However, safety data sheets for similar compounds indicate that they can be highly flammable, cause skin irritation, serious eye irritation, and may cause respiratory irritation8.
Orientations Futures
The future directions of 4-Methoxypicolinohydrazide are not directly available. However, the development of new materials, such as MXenes, which are carbides, nitrides, oxycarbides, and carbonitrides of early transition metals, such as Ti, Nb, Mo, etc., could provide new opportunities for the development of novel compounds910.
Propriétés
IUPAC Name |
4-methoxypyridine-2-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-12-5-2-3-9-6(4-5)7(11)10-8/h2-4H,8H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKICRDCJQXTGMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC=C1)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80449554 | |
| Record name | 4-Methoxypyridine-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80449554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxypicolinohydrazide | |
CAS RN |
187973-18-8 | |
| Record name | 4-Methoxypyridine-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80449554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Ethyl 4-[2-(3-chlorophenyl)-2-oxoethyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1313539.png)






